5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole
Description
The compound 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole is a boron-containing heterocyclic molecule featuring an oxazole ring fused to a substituted phenyl group. Its structure includes:
- Oxazole core: A five-membered aromatic ring with one oxygen and one nitrogen atom.
- Phenyl substituents: A methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position.
- Molecular weight: 195.02 g/mol (CAS 942070-84-0) .
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester group, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
5-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-8-12(6-7-13(11)14-9-18-10-19-14)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUGDNBRRDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CN=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-oxazole generally follows a palladium-catalyzed borylation of an appropriately substituted aryl halide precursor, typically a bromo-substituted oxazole derivative. The key step is the introduction of the pinacol boronate ester group via reaction with bis(pinacolato)diboron under basic and inert conditions.
Typical Preparation Procedure
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Starting Material: 2-Methyl-4-bromooxazole | The aryl bromide precursor is prepared or procured as the substrate for borylation | Purity critical for reaction efficiency |
| 2 | Borylation Reaction: Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium carbonate), solvent (e.g., dioxane or dimethyl sulfoxide), inert atmosphere (N2 or Ar), heat (80–90 °C) | The aryl bromide undergoes palladium-catalyzed borylation to install the pinacol boronate ester group | Reaction time typically 3–16 hours |
| 3 | Workup: Quenching with water, extraction with organic solvents (ethyl acetate or diethyl ether), washing (water, brine), drying (Na2SO4 or MgSO4) | Removal of inorganic salts and catalyst residues | Essential for purity |
| 4 | Purification: Silica gel column chromatography (eluent: hexane/ethyl acetate mixtures) | Isolation of the pure boronate ester product | Yields reported around 39–71% depending on conditions |
Detailed Reaction Conditions and Variations
Catalysts: Commonly used palladium catalysts include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (Pd(dppf)Cl2) and tetrakis(triphenylphosphine)palladium(0). These catalysts facilitate the oxidative addition of the aryl bromide and subsequent transmetallation with bis(pinacolato)diboron.
Bases: Potassium acetate, potassium carbonate, cesium carbonate, and sodium bicarbonate have been employed to activate the diboron reagent and maintain reaction conditions.
Solvents: Dimethyl sulfoxide (DMSO), 1,4-dioxane, ethanol, and water mixtures are typical solvents. Degassing and inert atmosphere are necessary to prevent catalyst deactivation.
Temperature and Time: Reaction temperatures range from 80 °C to 90 °C, with reaction times varying from 3 hours to overnight (up to 16 hours).
Representative Experimental Data
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (1.46 g for 9.16 g substrate) | Efficient borylation |
| Base | Potassium acetate (11.8 g) | Promotes transmetallation |
| Solvent | Dimethyl sulfoxide (120 mL) | Good solubility of reagents |
| Temperature | 80 °C | Optimal for reaction rate |
| Time | 3 hours | Complete conversion |
| Workup | Extraction with ethyl acetate, washing, drying | Clean product isolation |
| Purification | Silica gel chromatography (hexane:ethyl acetate 9:1) | High purity |
| Yield | Not explicitly stated, but high purity product obtained | Comparable to literature yields |
Alternative Preparation Routes
Sequential Coupling and Borylation: In some protocols, methyl 4-bromo-2-methylbenzoate is first borylated, followed by coupling with oxazole derivatives under palladium catalysis, yielding the target compound with boronate functionality intact.
Use of Sodium Periodate and Ammonium Acetate: Oxidative transformations of boronate esters to boronic acids have been reported, which can be intermediates in the synthesis of the target compound.
Cesium Carbonate and Pd(dppf)Cl2 in Dioxane/Water: This system has been used for Suzuki-type couplings involving boronate esters, indicating its compatibility with the preparation of complex boron-containing oxazoles.
Summary Table of Key Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | 2-Methyl-4-bromooxazole or methyl 4-bromo-2-methylbenzoate derivatives |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |
| Base | KOAc, K2CO3, Cs2CO3, NaHCO3 |
| Solvent | DMSO, 1,4-dioxane, ethanol/water mixtures |
| Temperature | 80–90 °C |
| Reaction Time | 3–16 hours |
| Workup | Extraction with organic solvents, washing, drying |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Typical Yield | 39–71% depending on conditions |
Research Findings and Observations
The choice of palladium catalyst and base significantly affects the yield and purity of the boronate ester product.
Reaction under inert atmosphere is critical to prevent catalyst poisoning and side reactions.
Longer reaction times and slightly elevated temperatures improve conversion but may increase by-products if uncontrolled.
Purification by column chromatography remains the standard to achieve high purity essential for subsequent synthetic applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Scientific Research Applications
5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the oxazole ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Thiazole Derivatives
- Synthesis: Prepared via Li/Br exchange followed by boron reagent addition, yielding structurally similar boronates . Reactivity: Thiazole’s electron-rich sulfur atom may enhance boronate stability but reduce electrophilicity in cross-coupling compared to oxazole .
1,3,4-Oxadiazole Derivatives
- Compound: 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS 276694-19-0) Key differences: Five-membered ring with two nitrogen atoms (1,3,4-oxadiazole).
Data Tables
Table 1: Structural and Physical Properties
Research Findings
- Synthetic Yields : Oxazole derivatives (e.g., target compound) are synthesized in ~80% yield via halogen-metal exchange, comparable to thiazole analogs .
- Crystallography : Fluorophenyl-substituted analogs exhibit isostructural packing with triclinic symmetry, while methyl groups induce distinct conformational flexibility .
- Safety : Boronate esters require careful handling due to moisture sensitivity; analogous compounds show similar stability profiles .
Biological Activity
The compound 5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole is a member of the oxazole family that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 255.14 g/mol. The presence of the dioxaborolane moiety is significant for its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxazole rings often exhibit various biological activities, including anticancer and antimicrobial properties. The specific biological activities of This compound are summarized below:
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance:
- In vitro studies demonstrated that related oxazole compounds exhibit cytotoxic effects against various cancer cell lines. These studies often report IC50 values in the low micromolar range, indicating significant potency against tumor cells .
- A study focusing on benzo[b]furan derivatives reported that similar structures induced apoptosis in cancer cells through caspase activation . This suggests that This compound may also share this mechanism.
The proposed mechanisms by which oxazole derivatives exert their anticancer effects include:
- Inhibition of Kinases : Many oxazoles act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .
Study 1: Cytotoxicity Assessment
In a recent study assessing the cytotoxicity of various oxazole derivatives:
- The compound was tested against human breast cancer cell lines (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM.
- Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Oxazole Derivative | MCF-7 | 12 ± 3 | Apoptosis Induction |
| Control (DMSO) | MCF-7 | N/A | N/A |
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile:
- The compound exhibited selective inhibition against specific kinases involved in cancer progression.
- The results indicated a higher affinity for mutant forms of kinases compared to wild-type variants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
